molecular formula C19H16 B13830586 5-Benzylacenaphthene CAS No. 4657-91-4

5-Benzylacenaphthene

Cat. No.: B13830586
CAS No.: 4657-91-4
M. Wt: 244.3 g/mol
InChI Key: JTAHNLOODJBCHW-UHFFFAOYSA-N
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Description

5-Benzylacenaphthene is an organic compound with the molecular formula C19H16 It is a derivative of acenaphthene, where a benzyl group is attached to the acenaphthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylacenaphthene typically involves a multi-step reaction process. One common method includes the following steps :

    Aluminium chloride and benzene: The initial step involves the reaction of acenaphthene with benzyl chloride in the presence of aluminium chloride as a catalyst.

    Coppered zinc dust and sodium hydroxide solution: The intermediate product is then treated with coppered zinc dust and sodium hydroxide solution.

    Distillation with barium hydroxide: The final step involves distillation under reduced pressure with barium hydroxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylacenaphthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.

Scientific Research Applications

5-Benzylacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylacenaphthene is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

5-Benzylacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting in vitro studies, predictive modeling, and case studies.

Chemical Structure and Properties

This compound is derived from acenaphthene with a benzyl substituent at the 5-position. Its molecular formula is C15H12C_{15}H_{12}, and it features a fused ring system that contributes to its biological activity.

Anticancer Activity

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software indicates a high probability of antineoplastic activity for this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 45 µg/mL against SK-MEL-28 melanoma cells, indicating significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Predictive modeling suggests that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays have shown that this compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Antifungal and Antibacterial Activities

Preliminary studies suggest that this compound possesses antifungal and antibacterial properties. The compound has shown effectiveness against various fungal strains in laboratory settings, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating fungal infections. Additionally, antibacterial assays indicate activity against Gram-positive bacteria, further supporting its pharmacological relevance .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, as evidenced by morphological changes and flow cytometry analysis . The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Predictive Modeling Analysis

Using PASS software, researchers assessed the biological activity spectrum of this compound alongside other PAHs. The analysis revealed a strong likelihood of various biological activities, including anti-inflammatory and antibacterial effects, with predicted probabilities exceeding 0.8 for several activities .

Data Tables

Biological Activity IC50/MIC Values Study Reference
Anticancer (SK-MEL-28)45 µg/mL
Anti-inflammatoryN/A
AntifungalMIC = 32 µg/mL
AntibacterialMIC = 64 µg/mL

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Benzylacenaphthene, and how can experimental reproducibility be ensured?

  • Methodology : Begin with acenaphthene as a precursor, employing Friedel-Crafts alkylation or transition-metal-catalyzed benzylation. Ensure reproducibility by documenting reaction parameters (temperature, solvent, catalyst loading) and comparing yields/purity with published protocols. Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to monitor reaction progress and confirm product identity .
  • Data Reporting : Include full experimental details (e.g., solvent purity, catalyst source) in supplementary materials to address variability. Cross-validate results with independent replicates .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Techniques :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for quantitative impurity profiling .
  • Structural Confirmation : Combine 1^1H/13^{13}C NMR, Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation .
    • Reference Standards : Compare spectral data with databases like PubChem or NIST Chemistry WebBook .

Q. What are the optimal conditions for storing this compound to prevent degradation?

  • Storage Protocol : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Monitor stability via periodic NMR or HPLC analysis. Avoid prolonged exposure to moisture or oxygen, which may induce oxidation or polymerization .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Root Cause Analysis :

  • Isomerism : Check for positional or stereoisomers using 2D NMR (e.g., NOESY for spatial proximity) or computational modeling (DFT calculations) .
  • Impurity Interference : Re-purify the compound via recrystallization or column chromatography and re-analyze .
    • Collaborative Validation : Cross-check data with independent labs or reference computational spectra in repositories like ChemSpider .

Q. What strategies are effective in optimizing reaction yields for novel this compound analogs?

  • Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, solvent polarity, stoichiometry). For catalytic systems, explore ligand libraries or solvent-free conditions .
  • Mechanistic Insights : Employ kinetic studies (e.g., in situ IR monitoring) or density functional theory (DFT) to identify rate-limiting steps and guide optimization .

Q. How can researchers systematically evaluate the environmental or biological impact of this compound?

  • Toxicity Profiling :

  • In Silico Prediction : Use QSAR models (e.g., EPA’s TEST software) to predict acute toxicity or biodegradability .
  • In Vitro Assays : Conduct cytotoxicity (MTT assay) or genotoxicity (Ames test) studies. For environmental impact, analyze photodegradation products via LC-MS .

Methodological and Data Analysis Questions

Q. What computational tools are recommended for modeling this compound’s electronic properties?

  • Software : Gaussian or ORCA for DFT calculations; VMD or PyMOL for visualizing molecular orbitals or electrostatic potentials .
  • Validation : Benchmark computed spectra (e.g., UV-Vis, IR) against experimental data. Use PubChem’s 3D conformer database for initial structural inputs .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Calibration : Verify thermal analysis methods (DSC, TGA) with standard compounds. Consider polymorphism by screening crystallization solvents .
  • Error Analysis : Account for impurities (<95% purity) or amorphous content, which depress melting points. Repeat measurements under controlled humidity .

Q. Literature and Data Management

Q. What Boolean search strategies improve the retrieval of relevant studies on this compound?

  • Query Example : ("this compound" OR "acenaphthene derivatives") AND (synthesis OR "spectral analysis") NOT (industrial OR production) .
  • Database Selection : Prioritize SciFinder and Reaxys for reaction pathways, Web of Science for citation tracking, and PubMed for biological data .

Q. How can researchers ensure data integrity when publishing studies on this compound?

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral files (e.g., JCAMP-DX) in repositories like Zenodo .
  • Peer Review : Pre-submission validation via platforms like ChemRxiv or collaboration with analytical core facilities .

Properties

CAS No.

4657-91-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

5-benzyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2

InChI Key

JTAHNLOODJBCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4

Origin of Product

United States

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